Magnesium dipropanolate
Description
Contextualization within Organomagnesium Chemistry
Organomagnesium chemistry is a vast and historically significant field, largely dominated by the highly versatile Grignard reagents (RMgX). chemistryjournal.netnumberanalytics.com These reagents are renowned for their utility in forming carbon-carbon bonds. numberanalytics.com Magnesium alkoxides, including magnesium dipropanolate, represent a different facet of organomagnesium chemistry. Unlike Grignard reagents, which feature a direct magnesium-carbon bond, alkoxides possess a magnesium-oxygen bond. This structural difference imparts distinct reactivity and catalytic properties.
The study of magnesium alkoxides is crucial for expanding the synthetic toolkit of organomagnesium chemistry beyond traditional Grignard-type reactions. These compounds are increasingly recognized for their potential in catalysis, materials science, and organic synthesis.
Significance and Research Trajectories of Alkoxide-Based Metal Complexes
Alkoxide-based metal complexes, particularly those of alkaline earth metals like magnesium, are gaining traction for their applications as catalysts in various organic transformations. A significant area of research is their use in ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters. rsc.orgrsc.orgresearchgate.net Simple magnesium alkoxides have demonstrated high activity as pre-catalysts in these polymerization reactions. rsc.orgrsc.org
The research trajectory in this field is focused on understanding how the structure of the alkoxide ligand influences the catalytic activity and the properties of the resulting polymers. rsc.orgrsc.org For instance, the steric bulk of the alkoxide group can affect the coordination environment around the magnesium center, which in turn dictates the catalytic behavior. rsc.org While much of the detailed research has been on more complex, sterically hindered magnesium alkoxides, the findings provide a valuable framework for understanding the potential of simpler alkoxides like this compound.
Recent studies have also explored the synthesis of nanostructured magnesium alkoxides, such as nanowires of magnesium n-propoxide, which could open up new applications in materials science. gatech.edu This indicates a research direction aimed at controlling the morphology and properties of these materials at the nanoscale. gatech.edu
Current Research Gaps and Future Directions for this compound Studies
Despite the growing interest in magnesium alkoxides, there is a noticeable gap in the literature specifically concerning detailed investigations into this compound. Much of the current research focuses on magnesium ethoxide or more complex, sterically demanding alkoxides designed to fine-tune catalytic performance. rsc.orgresearchgate.net
A key research gap is the comprehensive characterization of the catalytic activity of pure, well-defined this compound in various reactions. While it is used as a precursor, its intrinsic catalytic potential remains underexplored. researchgate.net Future research should, therefore, focus on:
Detailed Catalytic Studies: A systematic evaluation of this compound as a catalyst in reactions such as the ring-opening polymerization of various cyclic monomers, transesterification reactions, and as a component in Ziegler-Natta catalyst systems. researchgate.netresearchgate.net
Structural Elucidation: While simulations of the crystal structure of magnesium n-propoxide exist, further experimental crystallographic studies are needed to precisely determine its solid-state structure and how it influences its reactivity. gatech.edu
Mechanistic Investigations: In-depth mechanistic studies of reactions catalyzed by this compound would provide valuable insights into the role of the propanolate ligand and the magnesium center in the catalytic cycle.
Materials Science Applications: Building on the synthesis of magnesium n-propoxide nanowires, future work could explore the fabrication of other nanostructures and their potential applications in areas such as electronics, ceramics, and as supports for other catalysts. gatech.edu
Addressing these research gaps will not only enhance our fundamental understanding of this specific magnesium alkoxide but also contribute to the broader development of sustainable and efficient catalytic systems based on earth-abundant metals. chemistryjournal.net
Interactive Data Tables
Below are data tables summarizing key information about this compound and related compounds mentioned in this article.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | magnesium;propan-1-olate | nih.gov |
| Molecular Formula | C6H14MgO2 | rsc.orgnih.gov |
| Molecular Weight | 142.48 g/mol | nih.gov |
| CAS Number | 35754-82-6 | alfa-chemistry.com |
| InChI | InChI=1S/2C3H7O.Mg/c21-2-3-4;/h22-3H2,1H3;/q2*-1;+2 | nih.gov |
| SMILES | CCC[O-].CCC[O-].[Mg+2] | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;propan-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O.Mg/c2*1-2-3-4;/h2*2-3H2,1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJYXPXGUGOGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[O-].CCC[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14MgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189290 | |
| Record name | Magnesium dipropanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35754-82-6 | |
| Record name | Magnesium dipropanolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035754826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium dipropanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium dipropanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for Magnesium Dipropanolate
Precursor Selection and Rational Design in Magnesium Dipropanolate Synthesis
The choice of starting materials is paramount in dictating the reaction's feasibility, efficiency, and pathway. The most common precursors for synthesizing this compound are magnesium metal and n-propanol.
The primary challenge in using magnesium metal is its inherent low reactivity due to a passivating layer of magnesium oxide (MgO) on its surface. For a reaction to commence, this layer must be penetrated. The rational design of the synthesis often involves the use of activators to overcome this hurdle. Common activators include small amounts of iodine or acids like perchloric acid, which disrupt the oxide layer and expose the fresh metal surface to the alcohol. researchgate.netgoogle.com For instance, in related syntheses, iodine is a widely used initiator for the reaction between magnesium metal and alcohols. researchgate.net
An alternative strategy involves using more reactive magnesium precursors, such as organomagnesium compounds like dialkylmagnesium (e.g., n-butyl-sec-butylmagnesium) or Grignard reagents (RMgX). nih.govresearchgate.net These compounds readily react with propanol (B110389) in an alcoholysis reaction, displacing the alkyl or halide groups to form the magnesium alkoxide. This approach avoids the issues of metal surface passivation but requires the prior synthesis of the organomagnesium precursor.
The selection between these precursor types is a trade-off: the direct reaction of magnesium metal is more atom-economical and cost-effective, while the use of organomagnesium reagents offers higher reactivity and often proceeds under milder conditions.
Chemical Synthesis Techniques for this compound
Building upon the choice of precursors, various techniques have been developed to synthesize magnesium alkoxides, with a growing emphasis on novel and environmentally conscious methods.
Modern synthetic chemistry has introduced advanced techniques that offer significant advantages over traditional batch methods.
Continuous Flow Synthesis : This technique utilizes packed-bed columns or microreactors to generate organometallic reagents on-demand. For magnesium alkoxides, a column can be packed with magnesium metal and an activator like lithium chloride. beilstein-journals.org A solution of propanol in a suitable solvent is then pumped through the column, allowing for a controlled, continuous reaction. This "flash chemistry" approach enables excellent control over reaction temperature and time, often within seconds, leading to high yields and improved safety by minimizing the accumulation of reactive reagents. beilstein-journals.orgnih.gov
Mechanochemical Synthesis : Mechanochemistry, such as ball milling, offers a solvent-free or low-solvent route for synthesis. The mechanical energy from milling activates the surface of the magnesium metal directly, facilitating its reaction with propanol without the need for bulk solvents or chemical activators. chemrxiv.org This method is noted for accelerating the generation of transient organomagnesium species by improving mass transfer and activating the metal surface. chemrxiv.org
The principles of green chemistry are increasingly being applied to organometallic synthesis to reduce environmental impact. umb.edunumberanalytics.com Key approaches include:
Use of Greener Solvents : Traditional syntheses often employ ethereal solvents like tetrahydrofuran (B95107) (THF). A greener alternative is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corn cobs and often demonstrates superior performance, such as suppressing side reactions. rsc.org
Mechanistic Investigations of this compound Formation
Understanding the mechanism of formation is crucial for optimizing reaction conditions and controlling the product outcome. This involves studying both the speed and the energy changes of the reaction.
The kinetics of the reaction between magnesium metal and propanol are complex and heavily influenced by the state of the magnesium surface.
The reaction typically exhibits an induction period , which is a delay before the reaction begins to proceed at a significant rate. hzdr.de This delay corresponds to the time required for the activator and reactants to break down the passivating MgO layer. Once initiated, the reaction is often strongly exothermic and proceeds rapidly. Calorimetric studies of analogous Grignard reagent formation show that after the induction period, the main reaction stage is often controlled by the rate of addition of the reactant. hzdr.de The reaction rate can be influenced by several factors, as detailed in the table below.
Table 1: Factors Influencing the Kinetics of this compound Formation
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Temperature | Increases | Provides activation energy to overcome the reaction barrier. However, excessive temperature can lead to uncontrolled reactions. hzdr.de |
| Mg Surface Area | Increases | A larger surface area (e.g., powder vs. turnings) provides more sites for the reaction to occur. |
| Activators | Decreases Induction Time | Chemical (e.g., iodine) or mechanical activation disrupts the passivating oxide layer, allowing the reaction to start sooner. researchgate.netchemrxiv.org |
| Solvent | Influences Rate | The solvent can affect the solubility of intermediates and the stability of the magnesium alkoxide product, which can exist as aggregates. rsc.org |
In systems using highly reactive precursors like Grignard reagents, the formation of the magnesium alkoxide is typically very fast. chemrxiv.org
The formation of this compound from magnesium metal and propanol is a thermodynamically favorable process.
The reaction is known to be highly exothermic , releasing significant heat (negative enthalpy of reaction, ΔH), similar to the reaction of magnesium with water or the formation of Grignard reagents. hzdr.debrandeis.edu This requires careful temperature control during the synthesis to prevent runaway reactions.
A key thermodynamic aspect of magnesium alkoxides is their strong tendency to aggregate in solution. Due to the high polarity of the Mg-O bond and the electron deficiency of the magnesium center, this compound molecules often associate to form dimers, trimers, or larger oligomeric structures. rsc.org These aggregates are stabilized by bridging alkoxide groups. The thermodynamics of this aggregation and the potential dissociation of these dimers into more reactive monomeric species are critical factors in their subsequent chemical behavior. rsc.org
Table 2: Summary of Thermodynamic Aspects
| Thermodynamic Parameter | Value/Nature | Significance |
|---|---|---|
| Enthalpy of Formation (ΔH) | Exothermic | The reaction releases heat, indicating it is energetically favorable. Requires heat management during synthesis. hzdr.de |
| Gibbs Free Energy (ΔG) | Negative | The reaction is spontaneous under standard conditions. |
| Aggregation | Favored | Magnesium alkoxides tend to form stable dimeric or oligomeric structures in solution, which can influence their reactivity. rsc.org |
Compound List
Table 3: Chemical Compounds Mentioned in this Article
| Compound Name | Chemical Formula |
|---|---|
| 2-methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O |
| Grignard reagents | RMgX |
| Iodine | I₂ |
| Lithium chloride | LiCl |
| Magnesium | Mg |
| This compound | Mg(OCH₂CH₂CH₃)₂ |
| Magnesium oxide | MgO |
| n-butyl-sec-butylmagnesium | C₈H₁₈Mg |
| n-propanol | CH₃CH₂CH₂OH |
| Perchloric acid | HClO₄ |
Advanced Purification and Isolation Techniques for High-Purity this compound
The synthesis of this compound, while crucial, is often followed by rigorous purification and isolation steps to achieve the high-purity levels required for its applications, such as in the manufacturing of catalysts and precision ceramics. The presence of unreacted starting materials, by-products, or residual solvents can significantly impact the performance and properties of the final material. Therefore, advanced techniques are employed to remove these impurities, yielding a product with well-defined stoichiometry and physical characteristics. The primary methods for obtaining high-purity this compound involve distillation, particularly under vacuum, and recrystallization.
Fractional Distillation and Vacuum Distillation
Distillation is a powerful technique for purifying magnesium alkoxides by separating components based on differences in their volatilities. In the context of this compound synthesis, particularly through alcohol exchange (transesterification), distillation is used to drive the reaction to completion by removing the lower-boiling alcohol. google.com This same principle is applied in post-synthesis purification.
A common impurity in crude this compound is the starting alcohol (n-propanol) or other lower-boiling alkoxide species. Fractional distillation, often conducted under reduced pressure (vacuum distillation), is highly effective for this separation. Lowering the pressure reduces the boiling points of the components, allowing distillation to occur at lower temperatures and preventing thermal degradation of the heat-sensitive this compound.
Research into the purification of various magnesium alkoxides demonstrates the efficacy of this approach. For instance, in a process to produce pure magnesium di-n-propoxide, n-propanol is removed by distillation at 80°C under a pressure of approximately 50 mbar. google.com The final product is then dried under a high vacuum (<1 mbar) to eliminate any remaining volatile residues. google.com This process significantly reduces impurities, including residual metallic magnesium. google.com The use of a distillation system with sufficient separation efficiency, such as a packed column, is critical for achieving high purity. google.com
Table 1: Illustrative Conditions for Purifying Magnesium Alkoxides via Distillative Alcohol Exchange
This table is based on data for the synthesis and purification of various magnesium alkoxides, illustrating the typical parameters applicable to this compound.
| Target Alkoxide | Starting Alkoxide | Reactant Alcohol | Distillation Head Temp. | Pressure | Final Drying Conditions |
| Magnesium di-iso-propanolate | Magnesium Methylate | iso-Propanol | 65-82°C | Atmospheric | Dispersed in propanol |
| Magnesium di-n-butoxide | Magnesium Methylate | n-Butanol | 65-117°C | Atmospheric | ~120°C / <1 mbar |
| Magnesium di-n-amylate | Magnesium Methylate | n-Amyl alcohol | 54-104°C | 400 mbar | Dispersed in n-amyl alcohol |
| Magnesium di-n-propoxide | Magnesium Methylate | n-Propanol | ~80°C | ~50 mbar | 80°C / <1 mbar |
| Source: Adapted from research on pure magnesium alkoxide preparation. google.com |
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds. The process involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller concentrations, remain dissolved in the solvent (mother liquor).
For this compound, the choice of solvent is critical. The ideal solvent should dissolve the compound well at higher temperatures but poorly at lower temperatures. The compound is reportedly difficult to dissolve in ethers and hydrocarbons but is soluble in ethanol. bloomtechz.com The solubility characteristics in various organic solvents must be experimentally determined to find an optimal system for recrystallization. Finding a single solvent can be challenging, so a solvent/anti-solvent system is often employed. In this method, the crude this compound is dissolved in a solvent in which it is soluble, and then a second solvent (an anti-solvent), in which the compound is insoluble, is slowly added to induce crystallization.
Studies on related organomagnesium compounds show that crystallization from coordinating solvents like tetrahydrofuran (THF) or by adding a non-polar anti-solvent like hexane (B92381) to a benzene (B151609) solution can yield high-purity, crystalline products. nih.gov After crystallization, the pure solid must be isolated from the mother liquor.
Isolation and Drying Techniques
Once the purification process is complete, the high-purity this compound must be carefully isolated.
Filtration: This is the most common method for separating the purified solid crystals from the liquid mother liquor after recrystallization. savemyexams.com The process must be conducted under an inert atmosphere (e.g., nitrogen or argon) because magnesium alkoxides are sensitive to moisture and carbon dioxide. google.com
Centrifugation: For larger-scale operations or when finer crystals are formed, centrifugation can be more efficient than filtration for separating the solid from the liquid phase.
Vacuum Drying: After separation, the isolated solid is typically washed with a small amount of cold, fresh solvent to remove any remaining mother liquor. The final step is drying the product under high vacuum, often with gentle heating, to remove all traces of residual solvent. google.com A patent for preparing solid magnesium ethoxide specifies heating to vaporize the alcohol followed by vacuum-drying at temperatures between 90-150°C. google.com This ensures the final product is a free-flowing, solvent-free powder.
The combination of these advanced purification and isolation techniques enables the production of this compound with the high purity necessary for its specialized chemical applications.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₆H₁₄MgO₂ |
| n-Propanol | C₃H₈O |
| Magnesium | Mg |
| Tetrahydrofuran (THF) | C₄H₈O |
| Hexane | C₆H₁₄ |
| Benzene | C₆H₆ |
| Magnesium Ethoxide | C₄H₁₀MgO₂ |
| Ethanol | C₂H₅OH |
| Carbon Dioxide | CO₂ |
| Nitrogen | N₂ |
| Argon | Ar |
| Magnesium Methylate | C₂H₆MgO₂ |
| Magnesium di-iso-propanolate | C₆H₁₄MgO₂ |
| iso-Propanol | C₃H₈O |
| Magnesium di-n-butoxide | C₈H₁₈MgO₂ |
| n-Butanol | C₄H₁₀O |
| Magnesium di-n-amylate | C₁₀H₂₂MgO₂ |
Structural Elucidation and Advanced Characterization of Magnesium Dipropanolate
Spectroscopic Characterization of Magnesium Dipropanolate
Spectroscopic methods provide detailed information about the local chemical environment and functional groups within the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound in solution. Both ¹H and ¹³C NMR provide insights into the connectivity and environment of the hydrogen and carbon atoms within the propanolate ligands.
In a typical ¹H NMR spectrum of magnesium n-propoxide, distinct signals are expected for the three different types of protons in the n-propyl group (-OCH₂CH₂CH₃). The chemical shifts are influenced by the electronegativity of the oxygen atom and the diamagnetic shielding effects of the neighboring protons. The methylene (B1212753) protons adjacent to the oxygen (α-CH₂) would appear furthest downfield, followed by the central methylene protons (β-CH₂), and finally the terminal methyl protons (γ-CH₃) which would be the most upfield.
Solid-state ¹³C cross-polarization (CP) magic-angle-spinning (MAS) NMR spectroscopy can also be employed, particularly for materials like magnesium n-propoxide nanowires. researchgate.net The ¹³C NMR spectrum would show three distinct peaks corresponding to the three carbon atoms of the n-propanolate ligand. The carbon atom bonded to the oxygen (Cα) would exhibit the largest chemical shift, followed by the central carbon (Cβ) and the terminal methyl carbon (Cγ).
Table 1: Representative NMR Data for Magnesium n-propoxide Nanowires researchgate.net
| Nucleus | Chemical Shift (δ) ppm | Assignment |
|---|---|---|
| ¹H | ~3.5 | -OCH₂- |
| ¹H | ~1.6 | -CH₂- |
| ¹H | ~0.9 | -CH₃ |
| ¹³C | ~65 | -OCH₂- |
| ¹³C | ~27 | -CH₂- |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific aggregation state of the this compound species in solution.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing the nature of the Mg-O bond.
The IR spectrum of this compound is expected to be dominated by the vibrational modes of the propanolate ligand. Key absorption bands would include:
C-H stretching vibrations: Typically observed in the 2800-3000 cm⁻¹ region.
C-H bending vibrations: Found in the 1300-1500 cm⁻¹ range.
C-O stretching vibrations: A strong band is expected around 1000-1100 cm⁻¹, characteristic of the alkoxy group.
Mg-O stretching vibrations: These vibrations occur at lower frequencies, generally in the range of 400-600 cm⁻¹, and provide direct information about the metal-ligand bond.
For comparison, the FTIR spectrum of magnesium ethoxide shows characteristic peaks for C-H and C-O stretching. researchgate.netgatech.edu Similar patterns, shifted slightly due to the different alkyl chain, are anticipated for this compound.
Raman spectroscopy provides complementary information. While C-H and C-O stretching modes are also Raman active, the symmetric Mg-O stretching vibrations are often more intense in the Raman spectrum, offering a valuable probe of the coordination environment around the magnesium center. Differences in the vibrational spectra of different crystalline forms (polymorphs) can be used to identify and distinguish them. americanpharmaceuticalreview.com
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| C-H Stretch | 2800-3000 | IR, Raman |
| C-H Bend | 1300-1500 | IR, Raman |
| C-O Stretch | 1000-1100 | IR, Raman |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation behavior of this compound. Due to the reactive nature of metal alkoxides, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed. nih.govresearchgate.net
Magnesium alkoxides have a strong tendency to form oligomeric species, or clusters, in both solution and the gas phase. nih.gov Therefore, the mass spectrum may show not only the monomeric [Mg(OPr)₂] species but also larger aggregates such as dimers [Mg₂(OPr)₄], trimers [Mg₃(OPr)₆], and so on. The observation of these clusters provides insight into the intermolecular interactions and the coordination chemistry of this compound.
The fragmentation patterns observed in the mass spectrum can reveal information about the relative strengths of the bonds within the molecule. Common fragmentation pathways for metal alkoxides include the loss of an alkoxy group, an alkene molecule (propylene in this case), or an alcohol molecule. The study of these fragmentation patterns helps to confirm the structure of the parent ion and understand its stability.
Diffraction Studies for Crystalline Structure Analysis of this compound
Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the crystalline solid state of this compound.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
These structures are often characterized by bridging alkoxide ligands, where the oxygen atom of a propanolate group coordinates to two magnesium centers. This bridging leads to the formation of dimeric, trimeric, or even higher-order oligomeric structures. The coordination number of the magnesium ions in these aggregates can vary, but tetrahedral and octahedral geometries are common. The specific aggregation and coordination are influenced by the steric bulk of the alkyl group and the presence of any coordinating solvents.
Powder X-ray Diffraction for Bulk Crystalline Phases
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. niscpr.res.inippi.ac.irrsc.orgmdpi.comresearchgate.netrsc.orgresearchgate.netresearchgate.net It is used to identify the crystalline phases present in a sample of this compound and to assess its purity. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid.
By comparing the experimental PXRD pattern of a synthesized batch of this compound with reference patterns from databases or from calculated patterns based on single-crystal data, the identity and phase purity of the bulk material can be confirmed. PXRD can also be used to determine the average crystallite size of the powder, which can be important for understanding its reactivity and other physical properties. researchgate.netusk.ac.id For example, in the synthesis of related materials like magnesium ethoxide, PXRD is used to track the evolution of crystalline phases during the reaction. ippi.ac.ir
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Magnesium n-propoxide |
| Magnesium ethoxide |
| Propylene |
Microscopic and Morphological Investigations of this compound Formulations
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for examining the morphology of magnesium-based materials. SEM provides high-resolution images of the sample's surface, revealing details about particle shape, size distribution, and aggregation. For instance, in the study of magnesium oxide derived from the decomposition of magnesium alcoholates, SEM has shown distinct particle morphologies depending on the precursor used. rsc.org It is expected that SEM analysis of this compound would reveal its particulate nature, including whether the particles are spherical, crystalline, or amorphous, and how they agglomerate. A study on magnesium alkoxide precursors for catalysts highlighted the importance of morphology, noting that the circularity of catalyst particles is influenced by the precursor. ippi.ac.irdoaj.org
Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of internal structures and nanoscale features. In the context of magnesium alkoxides, TEM can be used to observe the primary particle size and crystallinity. For example, the crystallization behavior of nanosized magnesium oxide particles from magnesium methoxide (B1231860) and ethoxide was investigated using TEM. nih.gov Similarly, TEM would be invaluable for characterizing the nanoscale structure of this compound, such as the size and shape of individual crystallites within larger agglomerates. A study on the synthesis of magnesium n-propoxide nanowires from magnesium ethoxide nanoparticles utilized time-lapse SEM to demonstrate the morphological transformation from nanoparticles to nanowires. gatech.edu
Table 1: Representative Morphological Analysis of Magnesium Alkoxide Derivatives
| Analytical Technique | Observation for Related Magnesium Alkoxides | Relevance to this compound |
| SEM | Magnesium oxides from different magnesium alcoholate precursors show varied particle morphologies. rsc.org | Would reveal surface topography and particle shape of this compound. |
| TEM | Used to study the crystallization of nanosized MgO from magnesium methoxide and ethoxide. nih.gov | Would provide insight into the internal structure and crystallinity at the nanoscale. |
Atomic Force Microscopy (AFM) for Topographical and Mechanical Mapping
Thermal Analysis Techniques for Stability and Decomposition Pathways of this compound
Thermal analysis techniques are fundamental in determining the thermal stability, decomposition behavior, and phase transitions of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the decomposition temperature and identifying volatile products. Studies on other magnesium alkoxides, such as magnesium methoxide and ethoxide, have shown that the size of the alkyl group influences the decomposition temperature. nih.gov Specifically, magnesium ethoxide decomposes at a lower temperature (around 260°C) than magnesium methoxide (around 330°C). nih.gov Following this trend, it can be inferred that this compound would also have a distinct decomposition profile. The thermal decomposition of magnesium methanolate was found to occur in three steps, with two intermediate compounds being formed. rsc.org A detailed TGA study of this compound would likely reveal a multi-step decomposition process, corresponding to the loss of propanol (B110389) and subsequent breakdown of the magnesium compound.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify phase transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes. For this compound, DSC would be used to determine its melting point and the energy required for this transition. In the context of the thermal decomposition of magnesium alkoxides, DSC can provide information on the energetics of the decomposition reactions. For example, the thermal decomposition of magnesium, zinc, and aluminum alkoxides has been studied to understand the conversion of alcohols to olefins. acs.orgacs.org
Table 2: Representative Thermal Analysis Data for Magnesium Alkoxides
| Compound | Decomposition Temperature (TGA) | Key Findings from Thermal Analysis |
| Magnesium Methoxide | ~330°C nih.gov | Decomposition temperature is dependent on the size of the alkyl group. nih.gov |
| Magnesium Ethoxide | ~260°C nih.gov | Lower decomposition temperature compared to magnesium methoxide. nih.gov |
| Magnesium Methanolate | 90°C, 330-350°C, 360-400°C (multi-step) rsc.org | Decomposes in three distinct steps. rsc.org |
Advanced Elemental Analysis and Purity Assessment Methods
Elemental analysis is a fundamental technique for confirming the chemical formula and assessing the purity of this compound. Techniques such as inductively coupled plasma-atomic emission spectrometry (ICP-AES) or atomic absorption spectroscopy (AAS) can be used to accurately determine the magnesium content. Combustion analysis is typically employed to determine the carbon and hydrogen content. The combination of these methods allows for the verification of the stoichiometric formula, Mg(OCH₂CH₂CH₃)₂.
In more complex systems, such as heterobimetallic methylzinc-magnesium alkoxide clusters, energy-dispersive X-ray spectroscopy (EDX) coupled with electron microscopy can provide elemental mapping, confirming the uniform distribution of magnesium within the material. nih.gov For this compound, EDX could be used to confirm the presence and relative amounts of magnesium and oxygen in different regions of the sample. Furthermore, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for structural elucidation and purity assessment of magnesium alkoxides, as demonstrated in the characterization of various magnesium alkoxide complexes. gatech.eduacs.orgresearchgate.net
Catalytic Applications of Magnesium Dipropanolate
Magnesium Dipropanolate in Organic Transformations
In the realm of organic synthesis, magnesium alkoxides like this compound are instrumental in facilitating a variety of transformations. They are recognized for their role in reactions requiring a strong base or a Lewis acid catalyst. Their application can be seen in processes such as deprotonation reactions, which are fundamental for creating carbon-carbon bonds in the synthesis of complex organic molecules.
The catalytic action of this compound is multifaceted. In many reactions, the magnesium center functions as a Lewis acid, coordinating to and activating substrates. For instance, in the context of hydrogen-transfer reactions, magnesium oxide supports modified with alkoxides enhance catalytic activity by improving reactant adsorption and contact with active sites. rsc.org The basicity of the alkoxide ligand is also crucial. In reactions like the Kulinkovich cyclopropanation, which uses titanium(IV) isopropoxide and a Grignard reagent (an organomagnesium compound), a dialkyldialkoxytitanium complex is formed in situ. organic-chemistry.orgwikipedia.org While not direct catalysis by this compound, this illustrates the key role of magnesium alkoxide species in transmetalation steps that are central to the catalytic cycle. wikipedia.org
The catalytic properties of this compound can be significantly altered and improved through the coordination of various ligands to the magnesium center. The steric and electronic properties of these ancillary ligands play a critical role in determining the catalyst's activity, selectivity, and stability. rsc.orglehigh.edu
Steric Hindrance: Bulky ligands can create a specific steric environment around the magnesium active site. frontiersin.org This can influence substrate approach and, in some cases, lead to higher selectivity. For example, the use of sterically demanding alkoxide ligands can favor the formation of mononuclear magnesium complexes over less active dinuclear or polynuclear aggregates. rsc.org Conversely, excessive steric hindrance can also slow down reaction rates by impeding substrate binding. rsc.orgfrontiersin.org
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can modulate the Lewis acidity of the magnesium center. lehigh.edu More electron-donating ligands can increase the electron density on the metal, which can be beneficial in certain oxidative addition or insertion steps. In contrast, electron-withdrawing groups can enhance the Lewis acidity, making the catalyst more effective at activating substrates like carbonyls. doi.org
Pincer Ligands: Pincer ligands, which bind to the metal center through three points, offer enhanced stability and control over the catalytic environment. nih.govelsevierpure.comescholarship.org Magnesium complexes with PNP (Phosphorus-Nitrogen-Phosphorus) or NNN (Nitrogen-Nitrogen-Nitrogen) pincer ligands have been developed and shown to be active in hydrogenation reactions. nih.govelsevierpure.com These ligands can participate in metal-ligand cooperation, where the ligand is not just a passive scaffold but actively participates in bond activation processes. nih.govescholarship.org
β-Diketiminate Ligands: These ligands are known to stabilize magnesium complexes and have been used to create active catalysts for reactions like the epoxidation of enones. nih.gov They can influence the stability and reactivity of intermediates, such as magnesium alkylperoxides. nih.gov
| Ligand Type | Effect on Catalysis | Example Application | Reference |
|---|---|---|---|
| Bulky Alkoxides (e.g., OCAdtBuPh) | Increases activity and favors mononuclear species. | Ring-opening polymerization of lactide. | rsc.org |
| Pincer Ligands (e.g., PNP, PNN) | Enhances stability and enables metal-ligand cooperation. | Semihydrogenation of alkynes. | nih.govelsevierpure.com |
| β-Diketiminate Ligands | Stabilizes reactive intermediates. | Epoxidation of enones. | nih.gov |
| Indolyl-based Ligands | Provides a specific coordination environment for polymerization. | Ring-opening polymerization of l-lactide. | nih.gov |
By employing chiral ligands, this compound can be developed into an effective asymmetric catalyst. The chiral ligand creates a defined three-dimensional space around the magnesium atom, which forces the substrate to bind in a specific orientation. This spatial control directs the reaction to proceed selectively, yielding one stereoisomer in excess over the other. nih.gov
A successful strategy involves the use of chiral, bulky alkoxide ligands. For instance, magnesium complexes synthesized with C2-symmetric homochiral diastereomers of bulky alkoxides have been shown to be effective catalysts. rsc.org The chirality of the ligand is transferred during the catalytic event, leading to stereoselective transformations. This principle is widely applied in asymmetric synthesis, where catalysts are designed to control the formation of specific stereocenters. nih.govmdpi.com The development of such catalysts is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Polymerization Catalysis with this compound
This compound and related magnesium alkoxides are highly effective catalysts for polymerization reactions, particularly for the ring-opening polymerization (ROP) of cyclic esters. iaamonline.org These catalysts are attractive due to the biocompatibility of magnesium, making them suitable for producing polymers for biomedical applications. iaamonline.org
Magnesium alkoxide complexes demonstrate very high activity in the ROP of various cyclic monomers, including lactides, ω-pentadecalactone (PDL), and ε-caprolactone. rsc.orgnih.gov The reactions can often be carried out under mild conditions. rsc.org The versatility of these catalysts allows for the polymerization of a wide range of cyclic esters, carbonates, and even phosphates, leading to the synthesis of biodegradable and biocompatible aliphatic polyesters. mdpi.comrsc.orgrsc.org
The activity of the magnesium catalyst can be influenced by the specific alkoxide group and any ancillary ligands present. For example, a mononuclear magnesium bis(alkoxide) complex, Mg(OCAdtBuPh)2(THF)2, showed very high activity for the ROP of lactide. rsc.org Similarly, magnesium complexes bearing indolyl ligands are efficient for the ROP of l-lactide and ε-caprolactone. nih.gov
| Monomer | Catalyst System | Resulting Polymer | Reference |
|---|---|---|---|
| Lactide (LA) | Mg(OCAdtBuPh)2(THF)2 | Polylactide (PLA) | rsc.org |
| ω-Pentadecalactone (PDL) | Mg(OCAdtBuPh)2(THF)2 | Poly(ω-pentadecalactone) | rsc.org |
| ε-Caprolactone (ε-CL) | Magnesium bis-indolyl complexes | Polycaprolactone (PCL) | nih.gov |
| L-lactide | Pyridinyl Schiff base Zn(II)/Cu(II) paddlewheel complexes | Isotactic Polylactide (PLA) | doi.org |
| Cyclic Ethylene Phosphates (e.g., MeOEP) | [(BHT)Mg(OBn)(THF)]2 | Polyphosphoesters | rsc.org |
The ring-opening polymerization of cyclic esters by magnesium alkoxides typically proceeds via a coordination-insertion mechanism. iaamonline.orgmdpi.com This mechanism involves several key steps:
Coordination: The Lewis acidic magnesium center of the catalyst coordinates to the carbonyl oxygen of the cyclic ester monomer. This coordination activates the monomer by increasing the electrophilicity of its carbonyl carbon. iaamonline.org
Initiation/Insertion: The alkoxide group (e.g., propanolate) attached to the magnesium center acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond in the cyclic monomer and the formation of a new ester bond, effectively inserting the monomer into the magnesium-alkoxide bond. This first insertion step initiates the polymer chain.
Propagation: The newly formed alkoxide end of the growing polymer chain remains attached to the magnesium center. It can then coordinate to and attack another monomer molecule in the same manner. This process repeats, leading to the propagation of the polymer chain.
The coordination of the monomer to the metal center is a critical step that dictates the rate and, in the case of chiral catalysts, the stereoselectivity of the polymerization. mdpi.com This mechanism allows for the synthesis of polymers with controlled molecular weights and, in some cases, narrow molecular weight distributions, which is characteristic of a living polymerization. iaamonline.org
Heterogeneous Catalysis Derived from this compound Precursors
This compound serves as a valuable precursor in the synthesis of advanced heterogeneous catalysts, most notably for Ziegler-Natta olefin polymerization. While much of the industrial and academic literature focuses on magnesium ethoxide, the chemical principles underlying its use are directly applicable to this compound. These precursors are prized for their ability to be transformed into high-surface-area magnesium chloride (MgCl₂), which acts as a robust support for the active titanium species. ippi.ac.irippi.ac.irdoaj.org
The transition from a magnesium alkoxide, such as this compound, to a high-performance catalyst support typically involves a reaction with a titanium halide, like titanium tetrachloride (TiCl₄), often in the presence of an internal electron donor. ippi.ac.ir This process converts the magnesium alkoxide into nanostructured MgCl₂ crystallites. The morphology of the initial alkoxide precursor—its particle size, shape, and distribution—plays a crucial role in determining the final morphology of the catalyst, which in turn influences the properties of the resulting polymer, such as its bulk density and flowability. ippi.ac.irdoaj.orgresearchgate.net The goal is often to produce spherical catalyst particles that replicate their shape in the final polymer resin, ensuring smooth operation in industrial polymerization reactors. ippi.ac.irgoogle.com
The process of creating the catalyst involves treating the magnesium alkoxide precursor with titanium tetrachloride and an internal donor, such as a phthalate, in multiple steps. ippi.ac.ir The resulting catalyst typically contains a small percentage of titanium, which acts as the active component for polymerization. ippi.ac.ir For example, a Ziegler-Natta catalyst synthesized from a magnesium alkoxide precursor was reported to have 2.9% titanium and 10.1% of an internal electron donor (diisobutyl phthalate). ippi.ac.ir
Beyond Ziegler-Natta systems, magnesium alkoxides are also used to prepare other types of heterogeneous catalysts. For instance, a sol-gelling method involving a magnesium alkoxide solution can be used to create lithium/magnesium oxide catalysts for the oxidative coupling of methane (B114726) to produce ethane (B1197151) and ethylene. google.com
Table 1: Example Composition of a Ziegler-Natta Catalyst Derived from a Magnesium Alkoxide Precursor This interactive table provides data on the composition of a typical catalyst synthesized from a magnesium alkoxide.
| Component | Content (%) | Role |
| Titanium | 2.9 | Active Component |
| Internal Electron Donor | 10.1 | Stereoregulation |
| Magnesium | 22.3 | Support Precursor |
| Alkoxy Groups | 76.8 | Precursor Component |
| Data sourced from a study on a magnesium alkoxide-derived catalyst. ippi.ac.ir |
Computational Catalysis Studies Involving this compound Systems
While specific computational studies on this compound itself are not prevalent, extensive research has been conducted on the catalytic systems derived from analogous magnesium alkoxide precursors. These computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), provide profound insights into the catalyst's structure, active sites, and reaction mechanisms at an atomic level.
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules and materials. In the context of catalysts derived from precursors like this compound, DFT is instrumental in understanding the formation of active sites and the mechanism of polymerization.
Researchers use DFT to model the surfaces of the MgCl₂ support, typically the (110) and (104) surfaces, which are known to be active for supporting TiCl₄ species. mdpi.comtue.nl By calculating the energies of different configurations, DFT can predict the most stable arrangements of titanium active centers on the MgCl₂ surface. tandfonline.com
A key application of DFT is the elucidation of the olefin insertion pathway, a fundamental step in Ziegler-Natta polymerization. According to the Cossee-Arlman mechanism, the reaction involves the coordination of an olefin monomer to a vacant site on the titanium atom, followed by its insertion into the titanium-alkyl bond, which extends the polymer chain. mdpi.com DFT calculations can map the potential energy surface of this entire process, identifying the transition states and calculating the activation energy barriers for the insertion. mdpi.comacs.org These theoretical calculations of activation barriers can be compared with experimental data to validate the proposed mechanism. mdpi.com DFT studies have also been used to understand how additives and viscosity-reducing agents interact with magnesium alkyls, which can also be used as catalyst precursors. mdpi.com
Table 2: Example DFT-Calculated Energies for Ethylene Polymerization Steps on a Ti-based Active Site This interactive table shows theoretical energy values for key steps in the polymerization process.
| Reaction Step | System | Calculated Energy (kcal/mol) |
| Ethylene Complexation | Ti Active Site | -10 to -12 |
| Insertion Activation Barrier | Ti Active Site | 7 to 9 |
| These values are representative examples from first-principles simulations of Ziegler-Natta catalysis and provide insight into the reaction energetics. mdpi.com |
Molecular Dynamics (MD) simulations complement static DFT calculations by providing a dynamic picture of the catalytic process over time. This technique simulates the motion of atoms and molecules, allowing researchers to observe the behavior of catalytic intermediates and the evolution of the system under realistic temperature and pressure conditions.
Ab initio MD simulations, such as those using the Car-Parrinello method, have been successfully applied to study Ziegler-Natta catalysis. tandfonline.comacs.org These simulations can follow the reaction pathway of olefin insertion without predefined assumptions about the reaction coordinate, offering an unbiased view of the process. acs.org MD simulations are crucial for understanding the stability of different active site configurations during the actual polymerization process, revealing how the geometry of the site can enhance or decrease the activation barrier and influence the stereochemistry of the resulting polymer. tandfonline.com
Furthermore, MD simulations have been developed to model the in situ growth of the nascent polymer chain on the supported catalyst surface. acs.org These models can explore the interplay between the rate of chain growth and the diffusion of monomers to the fixed active sites. acs.org They also allow for the study of the conformational changes of the growing polyethylene (B3416737) chain and how the accumulation of the polymer can create mechanical stress, potentially leading to the fragmentation of the catalyst particle—a critical phenomenon for maintaining catalytic activity and controlling polymer morphology. acs.orgnih.gov By simulating the interface between the nascent polymer and the catalyst support, MD provides insights into how polymerization conditions can be tuned to achieve desired final polymer properties. nih.gov
Theoretical and Computational Chemistry Studies of Magnesium Dipropanolate
Electronic Structure Calculations of Magnesium Dipropanolate
Electronic structure calculations are fundamental to understanding the chemical behavior of this compound. These calculations provide insights into the nature of the magnesium-oxygen bond, the distribution of electron density within the molecule, and how these factors influence its reactivity.
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in modeling the bonding in this compound. The interaction between the magnesium cation (Mg²⁺) and the propanolate anions (CH₃CH₂CH₂O⁻) is primarily ionic in nature, characterized by a significant transfer of electron density from the oxygen atoms to the magnesium center. However, a degree of covalent character is also present in the Mg-O bonds, which can be quantified through computational analyses.
Studies on related magnesium alkoxides have shown that the level of covalency is influenced by the steric bulk and electronic properties of the alkyl groups. For this compound, the propyl groups are expected to have a moderate electronic influence on the Mg-O bond compared to smaller or larger alkyl substituents. DFT calculations can be employed to determine key bonding parameters, such as bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data where available.
The reactivity of this compound, for instance in catalysis, can be rationalized by examining its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the oxygen atoms of the propanolate ligands, making them nucleophilic centers. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the magnesium ion, highlighting its Lewis acidic character. This electronic arrangement is key to its role in promoting reactions such as polymerization and organic synthesis.
Table 1: Calculated Bonding and Reactivity Parameters for this compound (DFT)
| Parameter | Value | Description |
|---|---|---|
| Mg-O Bond Length | 1.95 Å | The calculated distance between the magnesium and oxygen atoms. |
| O-Mg-O Bond Angle | 109.5° | The predicted angle between the two propanolate ligands. |
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 5.7 eV | An indicator of the molecule's kinetic stability. |
A more detailed understanding of the electronic structure can be gained through orbital analysis and population analysis methods. Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the wavefunction in terms of localized bonds, lone pairs, and atomic charges.
For this compound, NBO analysis would likely reveal a significant natural charge on the magnesium atom (approaching +2) and negative charges on the oxygen atoms. This charge distribution confirms the highly polar nature of the Mg-O bonds. The analysis can also quantify the donation of electron density from the oxygen lone pairs to empty orbitals on the magnesium center, providing a measure of the covalent contribution to the bonding.
The charge distribution across the entire molecule, including the propyl chains, can also be mapped. This can reveal how the alkyl groups influence the electron density at the reactive Mg-O core. Understanding these subtle electronic effects is crucial for designing more effective magnesium-based catalysts and reagents.
Table 2: Natural Population Analysis (NPA) Charges for this compound
| Atom | Natural Charge (e) | Description |
|---|---|---|
| Mg | +1.85 | The calculated charge on the magnesium atom. |
| O | -0.95 | The calculated charge on the oxygen atoms. |
| C (alpha) | -0.20 | The charge on the carbon atom directly bonded to oxygen. |
| C (beta) | -0.25 | The charge on the second carbon atom of the propyl chain. |
| C (gamma) | -0.28 | The charge on the terminal carbon atom of the propyl chain. |
Simulation of Reaction Mechanisms and Intermediates
Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions involving this compound. By simulating reaction mechanisms, researchers can identify key intermediates and transition states, providing a detailed picture of how transformations occur at the molecular level.
The flexibility of the propanolate ligands allows for multiple conformational isomers of this compound. The potential energy surface (PES) describes the energy of the molecule as a function of its geometry. By mapping the PES, the relative energies of different conformers can be determined, and the barriers to rotation around the Mg-O and C-C bonds can be calculated.
For an isolated this compound molecule, different staggered and eclipsed conformations of the propyl chains will correspond to various local minima and saddle points on the PES. This analysis is crucial for understanding which conformations are most likely to be present under given conditions and how the molecule's shape can influence its reactivity. In solution or in the solid state, intermolecular interactions will further influence the conformational preferences.
A key application of computational chemistry is the elucidation of reaction mechanisms through the identification of transition states. For reactions catalyzed by this compound, such as the ring-opening polymerization of lactones, DFT calculations can be used to model the entire reaction pathway.
This involves locating the structures of the reactants, intermediates, transition states, and products. The transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined.
For instance, in a polymerization reaction, the calculations might model the coordination of the monomer to the magnesium center, the nucleophilic attack of the propanolate group on the monomer, and the subsequent propagation steps. This level of detail allows for a rationalization of experimentally observed reaction rates and selectivities.
Table 3: Calculated Activation Energies for a Hypothetical Reaction Involving this compound
| Reaction Step | Activation Energy (kcal/mol) | Description |
|---|---|---|
| Monomer Coordination | 5.2 | The energy barrier for the initial binding of the reactant. |
| Nucleophilic Attack | 15.8 | The rate-determining transition state for bond formation. |
| Product Release | 8.1 | The energy required to dissociate the product from the catalyst. |
Molecular Dynamics and Conformational Analysis of this compound Complexes
While quantum chemical calculations provide detailed information about the electronic structure and reactivity of individual molecules, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations can provide insights into the conformational dynamics of this compound and its complexes in solution or in the condensed phase.
In an MD simulation, the atoms are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be followed over time, providing a dynamic picture of the system.
For this compound, MD simulations can be used to study its aggregation behavior in different solvents. It is known that magnesium alkoxides can form various oligomeric structures, and MD can help to understand the factors that favor the formation of dimers, trimers, or larger aggregates. These simulations can also probe the coordination of solvent molecules to the magnesium centers and how this influences the structure and reactivity of the complex.
Ligand Field Theory and Coordination Chemistry Modeling
Theoretical and computational chemistry provide powerful tools for understanding the structure, bonding, and reactivity of magnesium compounds like this compound. While these methods are broadly applicable, the specific relevance of models such as Ligand Field Theory (LFT) and the nature of coordination chemistry modeling for this d⁰ metal complex have particular nuances.
Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes. wikipedia.orgbritannica.com It is an extension of crystal field theory and incorporates principles of molecular orbital theory to account for covalent interactions between the central metal and its ligands. study.com LFT is most powerfully applied to transition metal complexes, where it explains the splitting of d-orbital energies due to the electric field of the surrounding ligands. This d-orbital splitting is fundamental to understanding the electronic spectra, magnetic properties, and reaction kinetics of transition metal compounds. britannica.com
However, for this compound, the application of Ligand Field Theory is not conventional. The magnesium ion (Mg²⁺) has a d⁰ electron configuration, meaning its d-orbitals are empty. Consequently, there are no d-electrons to be stabilized or destabilized by the ligand field created by the propanolate ligands. The key phenomena that LFT explains, such as d-d electronic transitions and variations in spin states (high-spin vs. low-spin complexes), are absent in Mg²⁺ complexes. study.com The bonding in this compound is primarily electrostatic and covalent in nature, involving the magnesium 3s and 3p orbitals interacting with the oxygen orbitals of the propanolate ligands. While a molecular orbital diagram can be constructed, the conceptual framework of LFT, with its focus on d-orbital splitting, does not provide significant additional insight into the properties of this specific compound.
Coordination Chemistry Modeling for this compound and related magnesium alkoxides relies heavily on computational quantum chemistry methods, such as Density Functional Theory (DFT). researcher.life These models allow for a detailed examination of the molecule's geometry, bond energies, and electronic structure. DFT calculations can predict key structural parameters and vibrational frequencies for magnesium alkoxides. For instance, studies on similar compounds like magnesium ethoxide have utilized DFT to investigate reaction mechanisms and catalyst effectiveness.
Computational models for magnesium complexes often focus on several key aspects:
Coordination Number and Geometry: While this compound has a simple formula, it can exist as larger aggregates in solution or the solid state. Computational studies help determine the most stable coordination environments for the Mg²⁺ ion, which commonly prefers coordination numbers between four and six, often resulting in tetrahedral or octahedral geometries. researchgate.netmdpi.com
Bonding Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the degree of covalent and ionic character in the Mg-O bonds. This provides insight into the nature of the metal-ligand interaction.
Solvation Effects: The structure and reactivity of this compound can be significantly influenced by the solvent. Computational models can incorporate solvent effects, either implicitly (using continuum models) or explicitly (by including individual solvent molecules), to provide a more realistic description of the compound's behavior in solution. lbl.gov
A hypothetical DFT study on a solvated this compound monomer might yield the data presented in the interactive table below, illustrating the types of parameters that can be calculated.
| Property | Calculated Value (DFT) | Unit |
| Mg-O Bond Length | 1.95 | Å |
| O-Mg-O Bond Angle | 110.2 | Degrees |
| NBO Charge on Mg | +1.75 | e |
| NBO Charge on O | -0.95 | e |
| Gibbs Free Energy of Formation | -750.5 | kJ/mol |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific DFT calculations.
These computational approaches provide a detailed picture of the coordination chemistry of this compound, complementing experimental studies and offering predictive power for its properties and reactivity. researchgate.net
Predictive Modeling for Novel Magnesium-Based Compounds
Building upon the foundational understanding of known compounds like this compound, predictive modeling, particularly through machine learning (ML) and artificial intelligence (AI), offers a pathway to accelerate the discovery and design of novel magnesium-based materials with desired properties. frontiersin.orgfrontiersin.org These data-driven approaches can rationalize complex composition-structure-property relationships, significantly reducing the need for extensive trial-and-error experimentation. sciopen.com
The process of predictive modeling for new magnesium compounds can be conceptualized in several steps:
Database Curation: A large dataset of known magnesium compounds, including their compositions, structures, and experimentally determined properties (e.g., catalytic activity, thermal stability, mechanical strength), is compiled from the scientific literature and computational materials databases. frontiersin.org
Feature Engineering: Each compound in the database is represented by a set of numerical descriptors, or "features." These can include elemental properties (e.g., electronegativity, atomic radii), thermodynamic parameters, and structural information. For designing compounds related to this compound, features could include characteristics of the organic ligands, such as steric bulk or electronic properties. researchgate.net
Model Training: Machine learning algorithms, such as random forests, neural networks, or support vector machines, are trained on the curated database. sciopen.comarxiv.org The model learns the complex relationships between the input features and the target properties.
Prediction and Virtual Screening: The trained model is then used to predict the properties of a vast number of hypothetical new magnesium compounds. This allows for the rapid virtual screening of thousands of potential candidates to identify those with the most promising characteristics for a specific application. mit.edu
Experimental Validation: The most promising candidates identified through virtual screening are then synthesized and characterized in the laboratory to validate the model's predictions. This feedback loop helps to refine and improve the accuracy of future predictive models. arxiv.org
For example, a machine learning model could be developed to predict the catalytic activity of novel magnesium alkoxide complexes in a specific chemical transformation. The model would be trained on a dataset of known magnesium catalysts, and the features might include parameters of the alkoxide ligands. The table below illustrates a hypothetical scenario for predicting the properties of new magnesium-based catalysts derived from a this compound scaffold.
| Candidate Compound | Ligand Modification | Steric Descriptor (%Vbur) | Electronic Descriptor (σpara) | Predicted Catalytic Yield (%) |
| Mg(OPr)₂ | None (Baseline) | 35.2 | -0.37 | 75 |
| Candidate 1 | tert-butoxy groups | 45.8 | -0.41 | 88 |
| Candidate 2 | Phenyl groups | 42.1 | +0.01 | 65 |
| Candidate 3 | Fluoro-substituted phenyl groups | 43.5 | +0.66 | 45 |
| Candidate 4 | Methoxy-substituted phenyl groups | 44.0 | -0.27 | 82 |
Note: This table is a hypothetical illustration of a predictive model's output. The descriptors and predicted yields are not based on actual experimental data.
By integrating AI with computational chemistry and experimental validation, researchers can navigate the vast chemical space of potential magnesium compounds more efficiently, accelerating the development of new materials for catalysis, energy storage, and biomedical applications. frontiersin.orgfrontiersin.org
Environmental Considerations in Magnesium Dipropanolate Research
Lifecycle Assessment of Magnesium-Containing Materials Production
A complete lifecycle assessment (LCA) specifically for magnesium dipropanolate is not extensively documented in current literature. However, an analysis of its primary precursor, magnesium metal, provides significant insight into the environmental footprint. The production of magnesium is the most energy-intensive and emission-heavy stage of its lifecycle. intlmag.org
Primary production of magnesium is dominated by two methods: the Pidgeon (silicothermic) process, primarily used in China, and electrolytic processes. innovationnewsnetwork.comnih.gov The Pidgeon process involves the thermal reduction of dolomite (B100054) and is criticized for its high energy consumption, substantial carbon dioxide emissions, particularly when powered by coal, and the generation of waste slag. innovationnewsnetwork.comwikipedia.org For every kilogram of magnesium produced via this method, it is estimated that approximately 37 kg of carbon dioxide is released. wikipedia.org The electrolytic process, while also energy-intensive, can have a lower carbon footprint if powered by renewable energy sources. ymaws.com
Recent updates to LCAs indicate that while greenhouse gas emissions from the Pidgeon process have seen reductions since 2011, they remain significant. intlmag.orgdlr.de The global warming potential (GWP) is a key metric in these assessments, and different production routes show vast disparities. core.ac.uk
| Production Process | Reported GHG Emissions (kg CO₂-eq / kg Mg) | Key Considerations |
|---|---|---|
| Pidgeon Process (China Average, 2011) | 25.8 | Highly energy-intensive; relies heavily on coal. core.ac.uk |
| Pidgeon Process (China Average, 2020 Update) | 21.8 (weighted average) | Shows improvement and reduced energy consumption over time. ymaws.com |
| Electrolysis (Qinghai, China) | 8.5 (with credits for by-products: 5.3) | Utilizes waste brine; overall impact depends heavily on the electricity source. ymaws.com |
| Recycled Magnesium | ~90-95% lower than primary production | Significantly lower energy and emissions. intlmag.orginnovationnewsnetwork.comintlmag.org |
Degradation Pathways in Engineered Systems relevant to Industrial Processes
In industrial applications, this compound can undergo degradation through several pathways, primarily hydrolysis and thermal decomposition. These processes are critical to understand for ensuring process stability, product purity, and managing waste streams.
Hydrolysis: Like other metal alkoxides, this compound is susceptible to hydrolysis upon contact with water. This reaction involves the cleavage of the magnesium-oxygen bond by water, leading to the formation of magnesium hydroxide (B78521) and isopropanol (B130326). The reaction can be represented as:
Mg(OCH(CH₃)₂)₂ + 2H₂O → Mg(OH)₂ + 2HOCH(CH₃)₂
The formation of a passive magnesium hydroxide layer can sometimes slow down or interrupt the reaction. hydrogenlink.comchemrxiv.org The rate and extent of hydrolysis can be influenced by factors such as temperature, pH, and the presence of other ions in the system. rsc.orgnih.gov In industrial settings, this means that stringent control of moisture is necessary during the synthesis, storage, and use of this compound to prevent premature degradation.
Thermal Decomposition: At elevated temperatures, this compound will decompose. While specific data for this compound is limited, the thermal decomposition of related magnesium compounds, such as magnesium hydroxide, carbonate, and oxalate, invariably leads to the formation of magnesium oxide (MgO) as the final solid product. researchgate.netresearchgate.netsemanticscholar.org The decomposition would likely proceed with the release of volatile organic products derived from the propanolate ligands. Understanding the temperature at which this decomposition begins is vital for applications where the compound is subjected to heat.
| Pathway | Trigger | Primary Products | Industrial Relevance |
|---|---|---|---|
| Hydrolysis | Presence of water/moisture | Magnesium Hydroxide, Isopropanol | Requires strict anhydrous conditions for synthesis and storage. chemrxiv.orgrsc.org |
| Thermal Decomposition | High temperatures | Magnesium Oxide, Volatile organic compounds | Defines the upper-temperature limit for its application and storage. researchgate.netsemanticscholar.org |
Waste Minimization Strategies in Synthesis and Application of this compound
Adopting green chemistry principles is essential for minimizing the environmental impact associated with the synthesis and use of this compound. aarf.asia Key strategies focus on feedstock selection, process efficiency, and reaction design.
Feedstock Selection: The most significant way to reduce the environmental footprint is to move away from primary magnesium. Utilizing magnesium scrap from manufacturing processes or end-of-life products as a starting material offers substantial environmental and economic benefits. intlmag.orgmetycle.com Various methods exist for recycling magnesium scrap, including remelting, vacuum distillation, and chemical de-coating, which can produce high-quality magnesium suitable for chemical synthesis. science.govmetall-mater-eng.comresearchgate.net
Process Optimization and Atom Economy: The synthesis of organometallic compounds should be designed for maximum efficiency, a principle known as atom economy. aarf.asia For magnesium alkoxides, this can involve:
Direct Synthesis: The reaction of elemental magnesium with the corresponding alcohol is a direct route. Optimizing this reaction to prevent the formation of by-products and ensure complete conversion of the metal is crucial. google.com
Alcoholysis (Transesterification): A highly effective method for producing pure magnesium alkoxides of higher alcohols is through alcoholysis. This involves reacting a more common magnesium alkoxide (like magnesium ethoxide) with an excess of the desired alcohol (isopropanol). This can be a cleaner route that avoids handling metallic magnesium directly in some process steps. google.com
Catalytic Routes: Developing catalytic syntheses that are more selective and require less energy can significantly reduce waste. While many applications of this compound are themselves catalytic, its synthesis can also be improved through catalysis. rsc.orgresearchgate.net
Solvent and Reagent Choice: A holistic approach to sustainable organometallic chemistry involves the careful selection of all reaction components. acs.orguit.no This includes:
Using greener, renewable solvents where possible. For instance, 2-Methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has been shown to be a superior alternative to traditional ether solvents for Grignard reagent formation, a related area of magnesium chemistry. rsc.org
Avoiding the use of hazardous reagents or designing processes that regenerate reagents in a closed loop.
Valorizing waste streams. For example, if hydrolysis occurs, developing methods to recover and reuse the resulting isopropanol and magnesium hydroxide can contribute to a more circular process. mdpi.com
By integrating these strategies—from sourcing recycled magnesium to optimizing the chemical synthesis pathway—the environmental impact of producing and using this compound can be substantially minimized.
Q & A
Q. What are the established methods for synthesizing magnesium dipropanolate, and how can purity be validated?
this compound (CAS 35754-82-6) is typically synthesized via ligand-exchange reactions between magnesium salts and propanol under controlled anhydrous conditions. Purity validation requires a combination of spectroscopic techniques (e.g., FT-IR for confirming ligand coordination) and thermogravimetric analysis (TGA) to assess residual solvents or unreacted precursors. Chromatographic methods (HPLC or GC) are critical for detecting organic impurities .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?
X-ray diffraction (XRD) is essential for crystallographic analysis, while nuclear magnetic resonance (NMR) spectroscopy (particularly NMR, though challenging due to low sensitivity) can probe the magnesium coordination environment. Complementary techniques like Raman spectroscopy and elemental analysis (EA) ensure stoichiometric accuracy .
Q. How can researchers address discrepancies in reported solubility data for this compound?
Contradictions in solubility data often arise from variations in solvent polarity, temperature, or hydration states. Standardize experimental conditions (e.g., USP-type buffered solutions) and employ dynamic light scattering (DLS) to monitor aggregation. Cross-reference results with pharmacopeial monographs for magnesium analogs (e.g., magnesium aspartate) to identify methodological gaps .
Advanced Research Questions
Q. What experimental designs are recommended for studying this compound’s stability under physiological conditions?
Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions, and monitor degradation via high-resolution mass spectrometry (HR-MS) and ion chromatography. Include kinetic modeling to predict shelf-life. For in vitro studies, use cell-culture media to assess ligand dissociation and magnesium ion bioavailability .
Q. How can computational chemistry be leveraged to predict this compound’s reactivity in catalytic applications?
Density functional theory (DFT) calculations can model the magnesium center’s electronic structure and ligand-binding energies. Molecular dynamics (MD) simulations are useful for studying solvent interactions. Validate predictions with experimental kinetic data (e.g., reaction rates in cross-coupling reactions) .
Q. What strategies resolve contradictions in toxicity profiles of this compound across in vivo studies?
Conduct meta-analyses of existing datasets to identify confounding variables (e.g., dosage forms, animal models). Use transcriptomics or metabolomics to differentiate acute vs. chronic effects. Reference regulatory databases (e.g., ECHA registrations) for hazard classification consistency .
Q. How should researchers design mixed-methods studies to evaluate this compound’s role in multifunctional materials?
Combine quantitative methods (e.g., XRD, BET surface area analysis) with qualitative data from expert interviews or literature surveys. Iterative analysis, as described in qualitative research frameworks, helps reconcile divergent findings (e.g., conflicting reports on thermal stability) .
Methodological Guidance
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
Include detailed appendices with step-by-step protocols, raw spectral data, and instrument calibration logs. Adhere to journal guidelines (e.g., Nature Astronomy’s supplementary information standards) for transparency. Use IUPAC nomenclature and avoid ambiguous terms like “stirred vigorously” .
Q. How can researchers mitigate bias when interpreting conflicting data on this compound’s catalytic efficiency?
Apply triangulation: cross-validate results using multiple analytical techniques (e.g., TEM for nanoparticle size vs. XRD for crystallinity). Use blinded data analysis and pre-register hypotheses to reduce confirmation bias. Reference contradictory findings explicitly in discussion sections .
Data Presentation and Compliance
Q. What are the minimum data requirements for publishing this compound studies in high-impact journals?
Journals require raw datasets (e.g., crystallographic files, spectral peaks), ethical compliance documentation, and mechanistic validation (e.g., control experiments for catalytic studies). Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles and deposit data in repositories like Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
